molecular formula C15H15ClN4O B14312313 6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one CAS No. 110552-41-5

6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one

Cat. No.: B14312313
CAS No.: 110552-41-5
M. Wt: 302.76 g/mol
InChI Key: KLPYIRUKYAFLHM-UHFFFAOYSA-N
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Description

3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one is a synthetic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of an imidazole ring into the quinazolinone structure enhances its pharmacological potential, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.

    Attachment of the Imidazole to the Quinazolinone Core: This step involves the nucleophilic substitution reaction where the imidazole derivative reacts with a suitable quinazolinone precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The quinazolinone core can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Amines, thiols, and solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The quinazolinone core can interact with various proteins, disrupting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one
  • **3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-bromoquinazolin-4(3H)-one
  • **3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-fluoroquinazolin-4(3H)-one

Uniqueness

The presence of the chlorine atom at the 6th position of the quinazolinone ring in 3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and enhanced biological activity. This makes it a valuable compound for further research and development in various fields.

Properties

CAS No.

110552-41-5

Molecular Formula

C15H15ClN4O

Molecular Weight

302.76 g/mol

IUPAC Name

6-chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4-one

InChI

InChI=1S/C15H15ClN4O/c1-11(7-19-5-4-17-9-19)8-20-10-18-14-3-2-12(16)6-13(14)15(20)21/h2-6,9-11H,7-8H2,1H3

InChI Key

KLPYIRUKYAFLHM-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CN=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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